3-(4-methoxyphenyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-methoxyphenyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound is characterized by the presence of methoxy and nitro functional groups attached to a benzodiazepine core, which may impart unique chemical and biological properties.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One efficient method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones as key intermediates. This is followed by a cyclocondensation reaction catalyzed by Cp2TiCl2 and m-phthalic acid in ethanol under one-pot conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in mechanistic studies of benzodiazepine derivatives.
Biology: It may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research may focus on its pharmacological properties, including potential anxiolytic, sedative, or anticonvulsant effects.
Mechanism of Action
The mechanism of action of this compound likely involves interactions with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. By enhancing GABA binding activity, the compound may exert sedative or anxiolytic effects. The specific molecular targets and pathways involved would depend on the exact structure and functional groups present .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives, such as:
Nitrazepam: Known for its use as a hypnotic and sedative.
Diazepam: Widely used for its anxiolytic and muscle relaxant properties.
Properties
Molecular Formula |
C26H23N3O4 |
---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-(4-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23N3O4/c1-33-20-12-8-16(9-13-20)18-14-23-25(24(30)15-18)26(17-6-10-19(11-7-17)29(31)32)28-22-5-3-2-4-21(22)27-23/h2-13,18,26-28H,14-15H2,1H3 |
InChI Key |
UNQYSMUMZWEZGU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C2 |
Origin of Product |
United States |
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